![molecular formula C23H21F3N2O3 B4620855 3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)
3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide
説明
Synthesis Analysis
The synthesis of compounds related to 3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide often involves coupling reactions, reductive amination, and annulation processes. For example, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid were synthesized for potential prodrug applications of naproxen, indicating the methods applicable for synthesizing similar compounds (Rautio et al., 2000).
Molecular Structure Analysis
The structural analysis of related compounds reveals critical insights into their molecular configuration. For instance, the crystal structure of a related compound, N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, highlighted its triclinic system and revealed how hydrogen bonding and π-π stacking contribute to the molecule's stability (Cai Zhi, 2010).
Chemical Reactions and Properties
The chemical behavior of compounds with morpholinyl groups can include fast enzymatic hydrolysis, as seen in the hydrolysis of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen in human serum, indicating the type of chemical reactions these compounds may undergo (Rautio et al., 2000).
Physical Properties Analysis
The physical properties, such as solubility and lipophilicity, of morpholinyl-containing compounds have been extensively studied. The research on novel prodrugs of naproxen showed that the addition of a methylpiperazinyl group resulted in a desirable combination of aqueous solubility and lipophilicity, critical for drug delivery applications (Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties such as reactivity and stability are influenced by the molecular structure. The study on the synthesis and antibacterial activity of a related compound showed how the molecular structure, specifically the dihedral angles and hydrogen bonding, contributes to the compound's stability and biological activity (Cai Zhi, 2010).
科学的研究の応用
Biological Activities of Related Compounds
Research on related naphthoquinones and their derivatives, such as lawsone (2-hydroxy-1,4-naphthoquinone), indicates significant biological activities. These compounds exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. Their pharmacological activities are often linked to their redox properties and can be modified by substituting the naphthoquinone ring, suggesting a potential area of research for 3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide related to disease treatment and pest control (López et al., 2014).
Environmental and Neurotoxicity Considerations
Compounds like polybrominated diphenyl ethers (PBDEs) and their derivatives, which share some structural similarities with halogenated compounds, have been studied for their neurotoxic effects, including impacts on the developing brain. This highlights the importance of understanding both the potential therapeutic applications and the environmental health risks associated with the use and release of chemically similar compounds (Dingemans et al., 2011).
Synthetic Pathways and Chemical Properties
The synthesis and chemical properties of naphthoquinones and their derivatives are areas of active research, aimed at exploring their potential in various applications, including medical and environmental. The manipulation of their chemical structures to enhance specific properties or reduce toxicity represents a critical research direction that might be relevant to the development and application of 3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide (Sevrain et al., 2017).
特性
IUPAC Name |
3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O3/c1-30-21-13-16-5-3-2-4-15(16)12-18(21)22(29)27-19-14-17(23(24,25)26)6-7-20(19)28-8-10-31-11-9-28/h2-7,12-14H,8-11H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZJDQSFWAWGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)
![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)
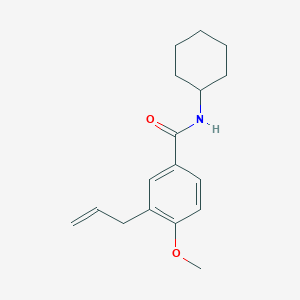
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)
![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)
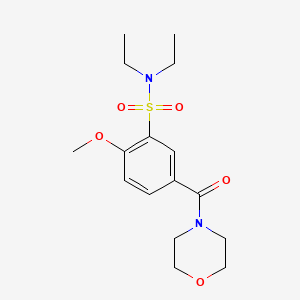
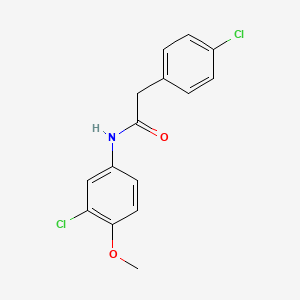
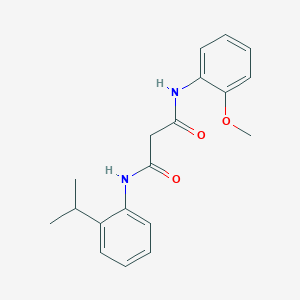
![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)
![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)
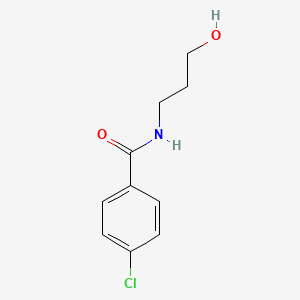
![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)
![7-cyclopentyl-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4620861.png)